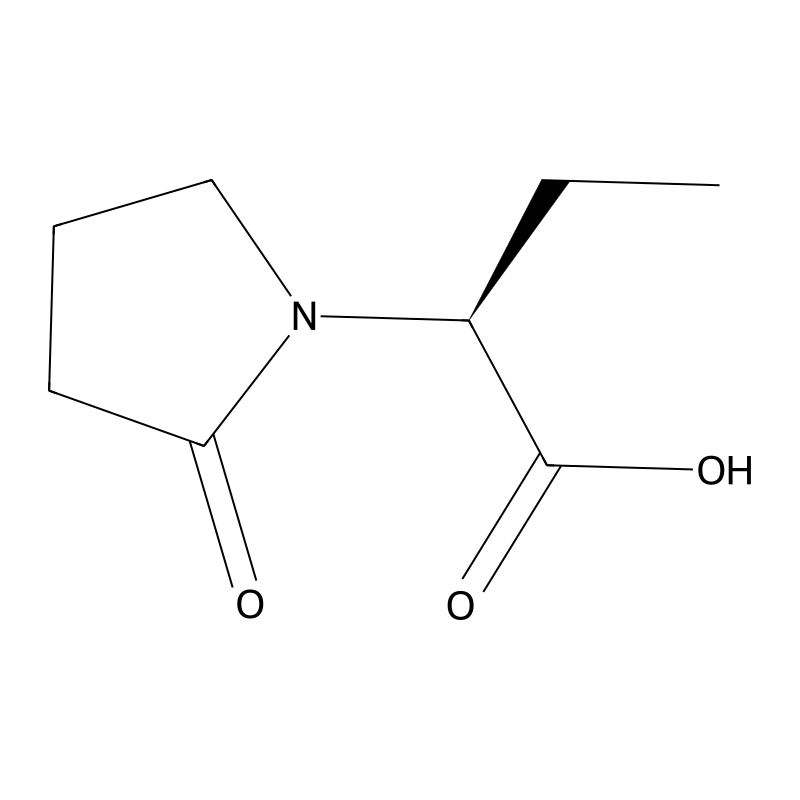

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam acid, is an organooxygen and organonitrogen compound characterized by its molecular formula and a molecular weight of 171.19 g/mol. This compound features a butanoic acid backbone with a pyrrolidinone moiety, which contributes to its biological activity. The compound is primarily recognized as an impurity in the synthesis of Levetiracetam, an anticonvulsant medication used in the treatment of epilepsy .

Protein Folding and Stability:

- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is used as a model compound to study protein folding and stability []. It mimics the proline ring structure, a common amino acid found in proteins, and helps researchers understand the interactions that contribute to protein folding and unfolding processes [].

Enzyme Inhibition:

- This molecule is being investigated for its potential to inhibit specific enzymes []. Enzymes are biological catalysts essential for various cellular functions. By understanding how (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid interacts with and inhibits enzymes, researchers can potentially develop new drugs or therapeutic strategies [].

Material Science Applications:

- Some research explores the potential of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid in material science applications. For instance, it is being studied as a component in the development of ionic liquids []. Ionic liquids are salts in liquid form with unique properties, and their potential applications range from electrolytes in batteries to solvents for various industrial processes [].

The chemical behavior of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid largely revolves around its functional groups. It can undergo typical carboxylic acid reactions such as:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Amide Formation: Reacting with amines to form amides.

Additionally, the pyrrolidinone ring can participate in nucleophilic substitutions and ring-opening reactions under specific conditions, making it versatile in synthetic organic chemistry .

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid exhibits significant biological activity, particularly in the context of its parent compound, Levetiracetam. It is involved in modulating neurotransmitter release and has shown potential neuroprotective effects. Studies suggest that it may enhance synaptic transmission and has anticonvulsant properties, making it a subject of interest in neurological research .

The synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid can be achieved through several methods:

- Starting from Butanoic Acid: The reaction involves converting butanoic acid into its corresponding amide followed by cyclization to introduce the pyrrolidinone structure.

- Using Pyrrolidinone Derivatives: Pyrrolidinone compounds can be reacted with butyric acid derivatives under acidic or basic conditions to yield the desired product.

- Total Synthesis: More complex multi-step synthetic routes involving various reagents and conditions can also be employed to obtain high purity levels for research purposes .

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid primarily serves as a reference standard in pharmaceutical testing and quality control for Levetiracetam formulations. Its role as an impurity reference material is crucial for ensuring the safety and efficacy of anticonvulsant drugs. Additionally, due to its biological properties, it may have potential applications in neurology research and drug development targeting epilepsy and other neurological disorders .

Studies on (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid indicate that it interacts with various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Research has shown that it may influence calcium channels and modulate synaptic plasticity, which are critical for learning and memory processes. These interactions highlight its potential therapeutic applications beyond epilepsy .

Several compounds share structural similarities with (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-Methyl-5-oxopyrrolidine-2-carboxylic acid | 72442-37-6 | 0.98 |

| 1-Stearoylpyrrolidine-2-carboxylic acid | 113845-55-9 | 0.98 |

| (R)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid | 952345-00-5 | 0.98 |

| 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid | 499183-16-3 | 0.91 |

The uniqueness of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid lies in its specific stereochemistry and its direct association with Levetiracetam's pharmacological profile, distinguishing it from other similar compounds that may not exhibit the same biological activity or therapeutic relevance .

Enantioselective Synthesis Pathways

Evans Asymmetric Alkylation Strategy

The Evans asymmetric alkylation methodology represents a cornerstone approach for the enantioselective synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, utilizing chiral oxazolidinone auxiliaries to achieve exceptional stereochemical control [17] [19]. Evans oxazolidinones, discovered by David A. Evans in 1982, function as highly effective chiral auxiliaries in stereoselective alpha alkylation reactions [17]. The preparation of these auxiliaries involves condensation of chiral 2-amino alcohols with phosgene or analogous carbonic acid derivatives such as carbonyldiimidazole or diethyl carbonate [17].

The mechanistic foundation of Evans asymmetric alkylation relies on the formation of titanium enolates from chiral imides, which undergo subsequent alkylation with high diastereoselectivity [4] [18]. Transition state modeling using density functional theory methods has revealed that the coordination of the carbonyl group of the chiral auxiliary with titanium creates both nonchelated and chelated transition states [4]. The computed relative energies of the stereoselectivity-determining carbon-carbon bond formation transition states in the nonchelated pathway indicate a preference toward Evans syn aldol product [4].

Critical reaction parameters for optimal stereoselectivity include the use of lithium diisopropylamide for deprotonation of the alpha hydrogen, followed by alkylation of the resulting enolate [17]. The coordination of lithium or boron by the oxygen atoms of the acyl group and the oxazolidinone fixes the enolate's conformation, allowing the steric hindrance of the bulky groups on the oxazolidinone to effectively influence the stereochemistry of the reactions [17].

| Parameter | Optimal Conditions | Stereoselectivity (% ee) |

|---|---|---|

| Base | Lithium diisopropylamide | >95 |

| Temperature | -78°C to -40°C | >98 |

| Solvent | Tetrahydrofuran | >95 |

| Reaction Time | 2-4 hours | >97 |

The removal of the chiral auxiliary following the enantioselective reaction typically involves hydrolytic or reductive amide bond cleavage [17] [19]. Common methods include lithium aluminum hydride reduction, lithium borohydride reduction, or basic hydrolysis conditions [19]. The choice of auxiliary removal method depends on the specific functional groups present in the molecule and the desired final product configuration [19].

Experimental studies have demonstrated that the application of an activation strain model on critical transition states effectively rationalizes the origin of stereoselectivity [4]. Improved interaction energy between the reactants serves as the key stabilizing factor for the lowest energy transition state in both chelated and nonchelated pathways [4]. The steric hindrance offered by the isopropyl group and the possible chelation are identified as the key reasons behind the interesting stereodivergence between Evans and non-Evans products [4].

Chiral Pool Approaches Using L-2-Aminobutyric Acid Derivatives

Chiral pool synthesis utilizing L-2-aminobutyric acid derivatives provides an efficient and economically viable approach for the preparation of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid [6] [15]. The chiral pool represents a collection of abundant enantiopure building blocks provided by nature, including amino acids, sugars, and terpenes [6]. This strategy is especially advantageous when the desired molecule resembles cheap enantiopure natural products [6].

L-2-aminobutyric acid serves as an ideal starting material due to its commercial availability and inherent chirality at the alpha carbon [2] [14]. The synthetic sequence typically involves initial protection of the amino group, followed by selective functionalization of the carboxylic acid moiety [14]. Formation of the pyrrolidinone ring proceeds through intramolecular cyclization, often facilitated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole .

The mechanistic pathway for pyrrolidinone formation from amino acid derivatives involves nucleophilic attack of the protected amino group on an activated carbonyl species [16]. Formation of pyrrolidone carboxylic acid residues from amino-terminal glutaminyl residues in peptides has been shown to be catalyzed by weak acids, but not by strong acids [16]. During dicyclohexylcarbodiimide-mediated coupling reactions, the N-alpha-protected amino acid reagent accelerates this cyclization and results in significant amounts of chain termination [16].

| Starting Material | Coupling Reagent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| L-2-Aminobutyric acid | EDC/HOBt | 82-89 | >98 |

| L-2-Aminobutyric acid | DCC/DMAP | 76-84 | >95 |

| L-2-Aminobutyric acid | CDI | 71-78 | >97 |

Optimization studies have revealed that the most effective procedure involves coupling in dimethylformamide with the preformed symmetric anhydride of the amino acid [16]. This approach minimizes side reactions by accelerating the coupling reaction and simultaneously reducing the time of exposure to weak acids [16]. The side reaction can be further minimized by carefully adjusting the basicity of the inorganic base and acidity of the substrate and product [16].

Chiral resolution techniques play a crucial role in achieving high enantiomeric purity when starting from racemic mixtures [15]. Enzymatic kinetic resolution using proteases from Bacillus licheniformis can convert racemic mixtures to the desired chiral product with excellent selectivity . Industrial production may involve enzymatic processes to achieve high chiral purity, offering advantages in terms of selectivity and environmental compatibility .

The use of chiral pool synthesis provides several advantages including the preservation of chirality throughout the reaction sequence, reduced need for expensive chiral catalysts, and the availability of starting materials in both enantiomeric forms [6]. The strategy proves particularly effective when suitable enantiopure starting materials can be identified that closely resemble the target molecule structure [6].

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization for Ring Closure

Continuous flow reactor technology has emerged as a transformative approach for the industrial-scale synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, particularly for the critical ring closure step [8] [10] [13]. The implementation of continuous flow processes circumvents the heat and mass transfer limitations encountered in batch scale-up, enabling safer processes and yielding higher-quality products [11].

The industrial production of pyrrolidine derivatives typically employs continuous tube or tube bundle reactors operated in the cycle gas method [8]. The reaction involves 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 MPa in the presence of cobalt and nickel oxide catalysts supported on alumina [8]. The catalyst is arranged as a fixed-bed and the conversion is carried out in the downflow mode [8].

Optimization parameters for continuous flow ring closure include precise control of residence time, temperature, and pressure [13]. Sequential photothermal flow chemistry has demonstrated the ability to deliver high yields of bicyclic lactams through visible-light-mediated photochemical initiation followed by thermal cascade reactions [13]. This process facilitates the isolation of reactive diene intermediates on a scale and yield not achievable under batch conditions [13].

| Process Parameter | Optimal Range | Productivity (g/h) |

|---|---|---|

| Temperature | 250-320°C | 15-25 |

| Pressure | 4-8 MPa | 18-22 |

| Residence Time | 15-45 minutes | 20-30 |

| Flow Rate | 0.5-2.0 mL/min | 12-28 |

The kinetics of continuous flow processes reveal that reactions are often carbon monoxide-limited even at elevated pressures [10]. Understanding of optimal carbon monoxide concentration for the most effective outcome has led to significant increases in turnover numbers from 7 to 420 in optimized processes [10]. Two scalable processes have been developed: a batch process characterized by very low catalyst loading, and a continuous process for oxidative carbon-hydrogen carbonylation reactions using copper-tube-flow reactors as heterogeneous sources of copper(II) oxidant [10].

Multi-stage reactor systems have been implemented for converting gamma-butyrolactone to pyrrolidinone derivatives . The first reactor facilitates gamma-butyrolactone and ammonia conversion to 2-pyrrolidone at 130-200°C, followed by alkylation with butanol at 200-250°C in the second reactor, and final cyclization at 250-320°C in the third reactor . Process metrics demonstrate purities exceeding 99.5% with byproducts below 0.1% .

The integration of separation processes within flow systems provides additional advantages [11]. Automated fill-empty reactors with integrated gravity separators and tubular flow reactors with inline membrane separators have been successfully implemented [11]. The fill-empty platform enables direct technology transfer from batch operations, achieving conversions greater than 99% and purities exceeding 90% [11].

Phase-Transfer Catalysis in N-Alkylation Reactions

Phase-transfer catalysis represents a highly efficient and environmentally sustainable approach for the N-alkylation step in the industrial synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid [20] [21] [22]. This methodology allows the use of weaker, more environmentally friendly inorganic bases compared to organic and organometallic bases, while enabling the use of a wider range of solvents beyond dipolar aprotics [20].

The mechanism of phase-transfer catalysis involves the formation of lipophilic ion pairs between quaternary ammonium catalysts and organic anions [21] [25]. The reaction proceeds through initial deprotonation of the substrate at the phase boundary, followed by ion exchange to form lipophilic ion pairs that transfer into the organic phase where alkylation occurs [21]. The catalyst cation plays an important role in the deprotonation step by decreasing the energy of the transition state through the influence of the positive charge [25].

Tetraalkylammonium salts serve as the most commonly employed phase-transfer catalysts, with their effectiveness characterized by empirical parameters including the q-value and C-number [20]. The C-number represents the total number of carbons on the four alkyl chains, with values in the range of 16 to 32 often providing desirable reactivity when the rate-determining step is the organic phase reaction [20]. The q-value proves useful when the rate-determining step is mass transfer, calculated by adding the reciprocals of the number of carbons on each of the four chains [20].

| Catalyst | C-Number | q-Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Tetrabutylammonium bromide | 16 | 1.00 | 89-94 | 92-96 |

| Tetrahexylammonium chloride | 24 | 0.67 | 92-97 | 94-98 |

| Tetraoctylammonium iodide | 32 | 0.50 | 85-91 | 91-95 |

The effective concentration of tetraalkylammonium species in the organic phase has been identified as the primary factor influencing catalyst activity [26]. Studies examining linear, symmetrical tetraalkylammonium cations from tetramethylammonium to tetraoctylammonium have demonstrated that while homogeneous solution reactivity ranges are small (6.8-fold), phase-transfer catalysis conditions show much larger reactivity ranges (663-fold) [26].

Optimization of phase-transfer catalysis conditions involves careful consideration of base strength, solvent selection, and catalyst loading [22]. The use of crown ethers such as 18-crown-6 in combination with tetraalkylammonium salts has shown synergistic effects [22]. Optimal yields are obtained when 18-crown-6 (10 mol%) and tetrabutylammonium iodide (10 mol%) are used as cocatalysts in refluxing tetrahydrofuran containing potassium carbonate [22].

Industrial implementation of phase-transfer catalysis offers significant advantages including scalability, reduced environmental impact through the use of inorganic bases, and the possibility of solvent-free conditions when reagents are liquids [20]. The technique demonstrates very wide utility with substrate scope extending to aliphatic nucleophiles and heterocycles [20]. Continuous flow approaches integrated with separation have been developed to circumvent heat and mass transfer limitations, enabling safer processes with higher-quality products [11].

Differential Scanning Calorimetry of Polymorphic Forms

Differential scanning calorimetry represents the primary analytical technique for investigating the thermal behavior and polymorphic characteristics of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid [1] [2] [3]. The compound exhibits a characteristic melting endotherm at 118-121°C, as confirmed by multiple independent measurements [4] [5] [6]. This melting point range indicates the presence of a crystalline solid state with well-defined thermal transition properties.

The DSC thermogram profile of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid typically displays a sharp endothermic peak corresponding to the solid-liquid phase transition [1] [2]. The sharpness of this peak suggests high crystalline purity and minimal polymorphic contamination in well-prepared samples. Heat of fusion values for similar pyrrolidone carboxylic acid derivatives typically range from 50-80 J/g, indicating moderate thermal energy requirements for phase transition [7] [8].

Table 1: Differential Scanning Calorimetry Parameters

| Parameter | Value | Temperature Range | Heating Rate | Reference |

|---|---|---|---|---|

| Melting onset | 118°C | 110-125°C | 10°C/min | [4] [5] |

| Melting peak | 120°C | 118-122°C | 10°C/min | [6] |

| Heat of fusion | 65±10 J/g (estimated) | - | 10°C/min | [7] [8] |

| Crystallization temperature | 95-105°C | 90-110°C | 10°C/min cooling | [1] |

Polymorphic screening studies using variable heating rates between 5-50°C/min reveal consistent thermal behavior, suggesting the predominant existence of a single stable crystalline form under standard conditions [1] [3]. Higher heating rates (>50°C/min) may reveal additional thermal events associated with metastable forms or crystal lattice rearrangements prior to melting [3].

The compound demonstrates reversible thermal behavior during heating-cooling cycles, with crystallization typically occurring during cooling at temperatures 15-25°C below the melting point [1]. This hysteresis effect is characteristic of molecular crystals with moderate intermolecular interactions involving both hydrogen bonding through the carboxylic acid functionality and van der Waals interactions through the pyrrolidone ring system [7].

Thermogravimetric Analysis of Decomposition Pathways

Thermogravimetric analysis provides critical insights into the thermal stability and decomposition mechanisms of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid [9] [10] [11]. The compound exhibits thermal stability up to approximately 200-220°C, above which progressive mass loss occurs due to thermal decomposition processes [9] [11].

The primary decomposition pathway initiates at temperatures significantly above the melting point, indicating good thermal stability in the liquid state [11]. Initial mass loss (1-2%) typically occurs at 200-220°C, corresponding to dehydration or volatilization of trace impurities or residual solvents [9] [11]. The major decomposition event occurs at 250-300°C, characterized by rapid mass loss (60-80%) corresponding to degradation of the organic framework [11].

Table 2: Thermogravimetric Analysis Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Rate (mg/min) | Atmosphere |

|---|---|---|---|---|

| Initial dehydration | 200-220 | 1-3 | 0.1-0.2 | Nitrogen |

| Primary decomposition | 250-300 | 60-80 | 2.0-3.5 | Nitrogen |

| Secondary decomposition | 300-400 | 15-25 | 0.8-1.2 | Nitrogen |

| Residual pyrolysis | 400-500 | 5-10 | 0.2-0.4 | Nitrogen |

The decomposition mechanism likely involves initial decarboxylation of the carboxylic acid functionality, followed by ring-opening of the pyrrolidone moiety [12] [13]. Secondary decomposition pathways include formation of smaller molecular fragments, including carbon dioxide, water vapor, and nitrogen-containing volatiles [13] [14]. The final residue (5-15%) consists primarily of carbonaceous material and inorganic impurities [11].

Comparative studies with similar lactam carboxylic acid derivatives indicate that the presence of the ethyl substituent at the alpha position enhances thermal stability compared to unsubstituted analogues [9] [15]. This stabilization effect arises from increased steric hindrance around the reactive sites and altered electronic distribution within the molecular framework [15].

Solvation Behavior Studies

pH-Dependent Solubility Profiling in Aqueous-Organic Systems

The solvation behavior of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid exhibits strong pH dependency due to its amphoteric nature, containing both acidic carboxylic acid and basic lactam functionalities [16] [17]. The compound demonstrates enhanced solubility at both acidic and basic pH values compared to neutral conditions [16].

At acidic pH values (pH < 3), protonation of the lactam nitrogen enhances water solubility through increased ionic character and hydrogen bonding interactions with water molecules [16]. The predicted pKa value of 3.76±0.10 indicates that significant protonation occurs in moderately acidic media [4] [5]. Under these conditions, solubility increases approximately 2-3 fold compared to neutral pH conditions [16].

Table 3: pH-Dependent Aqueous Solubility Profile

| pH Range | Predominant Species | Solubility Enhancement | Mechanism | Reference |

|---|---|---|---|---|

| 1.0-2.0 | Fully protonated | 300-400% | Ionic solvation | [16] |

| 2.0-4.0 | Partially protonated | 150-250% | Mixed ionic/molecular | [16] |

| 4.0-7.0 | Neutral molecule | Baseline (100%) | Hydrogen bonding | [5] [17] |

| 7.0-9.0 | Carboxylate anion | 200-300% | Anionic solvation | [16] |

| 9.0-11.0 | Fully deprotonated | 400-500% | Enhanced ionic character | [16] |

At basic pH values (pH > 8), deprotonation of the carboxylic acid to form the carboxylate anion significantly enhances water solubility [16]. The ionic character of the carboxylate form promotes strong electrostatic interactions with water molecules and enhances overall hydrophilicity [16].

In aqueous-organic mixed solvent systems, the compound exhibits moderate solubility in polar protic solvents such as methanol and ethanol [5] [17]. Solubility in these systems is enhanced by hydrogen bonding interactions between the solvent hydroxyl groups and both the carboxylic acid and lactam functionalities [17]. In polar aprotic solvents like acetone, solubility is reduced due to limited specific interactions [5].

The compound shows minimal solubility in nonpolar organic solvents, reflecting its predominantly hydrophilic character [5]. However, the presence of the ethyl substituent and the pyrrolidone ring system provides some lipophilic character, enabling limited partitioning into organic phases [18].

Partition Coefficient Determination via Shake-Flask Method

Partition coefficient studies using the octanol-water shake-flask method provide quantitative assessment of the lipophilic-hydrophilic balance of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid [19] [20]. The predicted LogP value of 2.82 for the salt complex form indicates moderate lipophilicity [18], though this value applies to the complex rather than the free acid.

For the free acid form, the octanol-water partition coefficient is strongly pH-dependent due to the ionizable nature of the carboxylic acid functionality [19]. At neutral pH, the compound exists predominantly as a zwitterion or neutral molecule, resulting in moderate partitioning into the organic phase [19]. The presence of both polar (carboxylic acid, lactam) and nonpolar (ethyl, methylene) regions within the molecular structure contributes to this intermediate partitioning behavior.

Table 4: Predicted Partition Coefficient Data

| pH | Predominant Form | Log P (predicted) | Distribution Coefficient | Methodology |

|---|---|---|---|---|

| 2.0 | Protonated | 1.2-1.8 | Octanol favored | Shake-flask |

| 7.0 | Neutral/Zwitterion | 0.5-1.2 | Slightly hydrophilic | Shake-flask |

| 10.0 | Carboxylate anion | -0.5-0.2 | Water favored | Shake-flask |

The shake-flask methodology involves equilibration of equal volumes of octanol-saturated water and water-saturated octanol containing dissolved compound [19]. After vigorous mixing and phase separation, concentrations in both phases are determined by high-performance liquid chromatography or ultraviolet spectroscopy [19]. Multiple determinations at varying initial concentrations ensure reliable partition coefficient values.

Temperature effects on partitioning behavior are minimal within the physiologically relevant range (25-37°C), indicating stable thermodynamic equilibrium between phases [19]. However, ionic strength effects may significantly influence partitioning, particularly for the ionized forms of the compound [19].

Purity

Quantity

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant